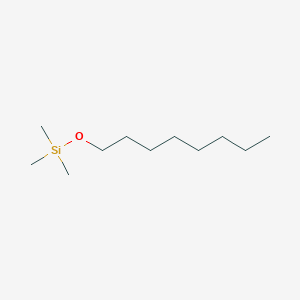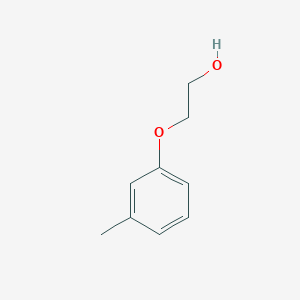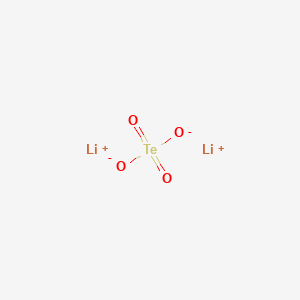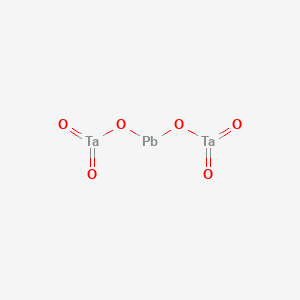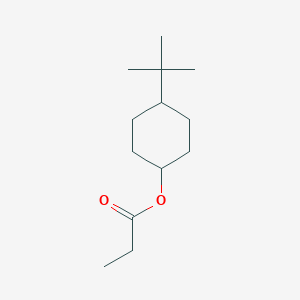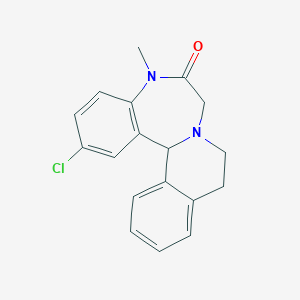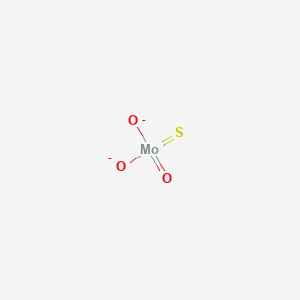
Dioxido-oxo-sulfanylidenemolybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxido-oxo-sulfanylidenemolybdenum, also known as MoO2(S2), is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a molybdenum-based complex that has a unique structure and properties, which make it useful for a wide range of applications.
Aplicaciones Científicas De Investigación
Dioxido-oxo-sulfanylidenemolybdenum(S2) has a wide range of applications in scientific research. It has been used as a catalyst in various chemical reactions, including oxidation and reduction reactions. It has also been used as a photocatalyst in the degradation of organic pollutants. In addition, Dioxido-oxo-sulfanylidenemolybdenum(S2) has been used as a precursor for the synthesis of other molybdenum-based compounds, such as MoS2 and MoSe2.
Mecanismo De Acción
The mechanism of action of Dioxido-oxo-sulfanylidenemolybdenum(S2) is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which can coordinate with electron-rich molecules and facilitate chemical reactions. It is also believed that Dioxido-oxo-sulfanylidenemolybdenum(S2) can form a complex with oxygen, which can act as an oxidizing agent in some reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Dioxido-oxo-sulfanylidenemolybdenum(S2). However, it has been reported that the compound can induce oxidative stress in cells, which can lead to cell death. It has also been reported that Dioxido-oxo-sulfanylidenemolybdenum(S2) can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dioxido-oxo-sulfanylidenemolybdenum(S2) in lab experiments is its catalytic activity, which can facilitate chemical reactions. It is also relatively easy to synthesize and handle in the laboratory. However, one of the limitations of using Dioxido-oxo-sulfanylidenemolybdenum(S2) is its potential toxicity, which can pose a risk to researchers. In addition, the compound may not be suitable for all types of reactions, and its effectiveness may depend on the specific conditions of the reaction.
Direcciones Futuras
There are several future directions for research on Dioxido-oxo-sulfanylidenemolybdenum(S2). One area of interest is the development of new synthetic methods for the compound, which can improve its yield and purity. Another area of interest is the exploration of its potential applications in other scientific fields, such as energy storage and conversion. In addition, more research is needed to understand the mechanism of action of Dioxido-oxo-sulfanylidenemolybdenum(S2) and its potential toxicity, which can inform the safe handling and use of the compound in the laboratory.
Conclusion:
In conclusion, Dioxido-oxo-sulfanylidenemolybdenum(S2) is a molybdenum-based compound that has potential applications in various scientific research fields. Its catalytic activity, unique structure, and properties make it useful for a wide range of applications. However, more research is needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of Dioxido-oxo-sulfanylidenemolybdenum(S2) involves the reaction of molybdenum trioxide (MoO3) with thioacetamide (CH3CSNH2) in the presence of a reducing agent such as hydrazine (N2H4). The reaction takes place in a solvent such as water or ethanol and is carried out under reflux conditions. The resulting product is a yellow-orange powder that is soluble in water and other polar solvents.
Propiedades
Número CAS |
11107-97-4 |
|---|---|
Nombre del producto |
Dioxido-oxo-sulfanylidenemolybdenum |
Fórmula molecular |
MoO3S-2 |
Peso molecular |
176 g/mol |
Nombre IUPAC |
dioxido-oxo-sulfanylidenemolybdenum |
InChI |
InChI=1S/Mo.3O.S/q;;2*-1; |
Clave InChI |
VPYFMOMHCBPPRM-UHFFFAOYSA-N |
SMILES |
[O-][Mo](=O)(=S)[O-] |
SMILES canónico |
[O-][Mo](=O)(=S)[O-] |
Otros números CAS |
11107-97-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



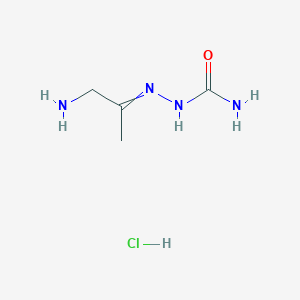
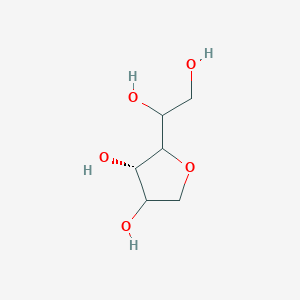
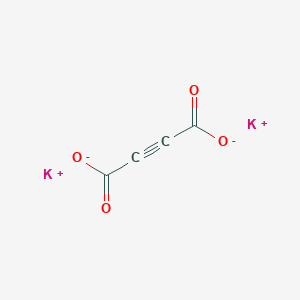
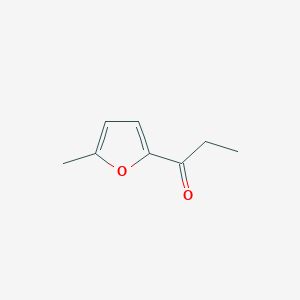
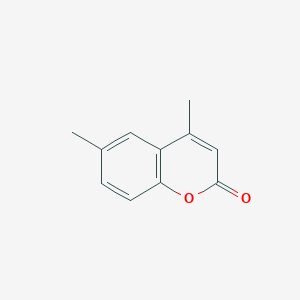
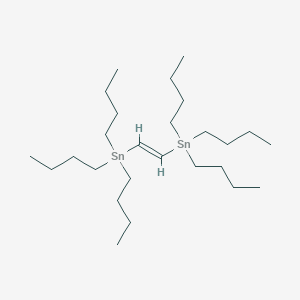
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)

